molecular formula C22H19N5O3 B561978 (R)-9-[2-Benzyloxypropyl)-N6-benzoyl Adenine CAS No. 1217735-35-7

(R)-9-[2-Benzyloxypropyl)-N6-benzoyl Adenine

Cat. No.: B561978
CAS No.: 1217735-35-7
M. Wt: 401.426
InChI Key: MJOYAKOCQHMSQC-HNNXBMFYSA-N
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Description

®-9-[2-Benzyloxypropyl)-N6-benzoyl Adenine is a synthetic compound that belongs to the class of adenine derivatives This compound is characterized by the presence of a benzyloxypropyl group and a benzoyl group attached to the adenine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-9-[2-Benzyloxypropyl)-N6-benzoyl Adenine typically involves multiple steps, starting from commercially available adenine. The key steps include:

    Protection of the Adenine Moiety: The adenine is first protected to prevent unwanted reactions at the amino groups.

    Introduction of the Benzyloxypropyl Group: This step involves the reaction of the protected adenine with a benzyloxypropyl halide under basic conditions to introduce the benzyloxypropyl group.

    Benzoylation: The final step involves the benzoylation of the N6 position of the adenine using benzoyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of ®-9-[2-Benzyloxypropyl)-N6-benzoyl Adenine follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

®-9-[2-Benzyloxypropyl)-N6-benzoyl Adenine undergoes various chemical reactions, including:

    Oxidation: The benzyloxypropyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The benzoyl group can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions at the benzyloxypropyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products

    Oxidation: Benzyloxypropyl aldehyde or benzyloxypropyl carboxylic acid.

    Reduction: N6-hydroxybenzyl adenine.

    Substitution: Various substituted adenine derivatives depending on the nucleophile used.

Scientific Research Applications

®-9-[2-Benzyloxypropyl)-N6-benzoyl Adenine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in modulating biological processes due to its structural similarity to natural nucleotides.

    Medicine: Explored for its potential therapeutic applications, particularly in antiviral and anticancer research.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of ®-9-[2-Benzyloxypropyl)-N6-benzoyl Adenine involves its interaction with specific molecular targets, such as enzymes or receptors, that recognize adenine derivatives. The benzyloxypropyl and benzoyl groups enhance its binding affinity and specificity, leading to modulation of the target’s activity. This can result in various biological effects, such as inhibition of viral replication or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    N6-Benzoyl Adenine: Lacks the benzyloxypropyl group, resulting in different chemical properties and biological activities.

    9-(2-Hydroxypropyl)-N6-benzoyl Adenine: Similar structure but with a hydroxyl group instead of a benzyloxy group, leading to different reactivity and applications.

Uniqueness

®-9-[2-Benzyloxypropyl)-N6-benzoyl Adenine is unique due to the presence of both benzyloxypropyl and benzoyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

[(2S)-1-(6-benzamidopurin-9-yl)propan-2-yl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N5O3/c1-15(30-22(29)17-10-6-3-7-11-17)12-27-14-25-18-19(23-13-24-20(18)27)26-21(28)16-8-4-2-5-9-16/h2-11,13-15H,12H2,1H3,(H,23,24,26,28)/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJOYAKOCQHMSQC-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C=NC2=C(N=CN=C21)NC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CN1C=NC2=C(N=CN=C21)NC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90652471
Record name (2S)-1-(6-Benzamido-9H-purin-9-yl)propan-2-yl benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90652471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

401.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217735-35-7
Record name (2S)-1-(6-Benzamido-9H-purin-9-yl)propan-2-yl benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90652471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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